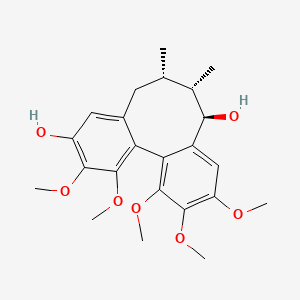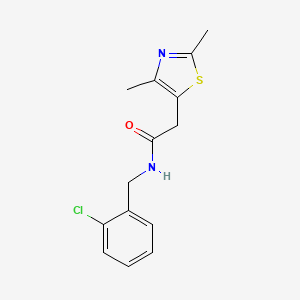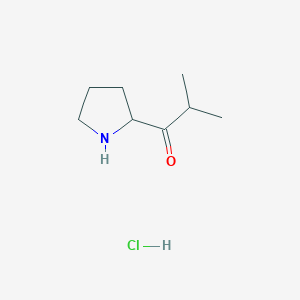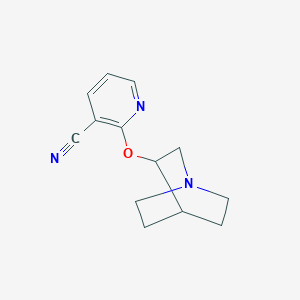
2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide, commonly known as DCPIB, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential applications in various fields of research. DCPIB is a potent and selective inhibitor of volume-regulated anion channels (VRACs), which are essential for cellular homeostasis and play a crucial role in various physiological and pathological processes.
Mechanism Of Action
DCPIB acts as a selective inhibitor of 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide, which are essential for cellular homeostasis and play a crucial role in various physiological and pathological processes. 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide are activated by cell swelling and play a key role in regulating cell volume and ion homeostasis. DCPIB inhibits 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide by blocking the chloride current through the channel, which leads to a decrease in cell volume and an increase in intracellular chloride concentration.
Biochemical And Physiological Effects
DCPIB has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of ion channel activity. In addition, DCPIB has been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of DCPIB is its selectivity for 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide, which allows for the specific inhibition of this channel without affecting other ion channels or cellular processes. However, one limitation of DCPIB is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effect. In addition, the use of DCPIB in vivo may be limited by its poor pharmacokinetic properties and potential toxicity.
Future Directions
There are several potential future directions for research on DCPIB, including the development of more potent and selective inhibitors of 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide, the investigation of the role of 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide in various physiological and pathological processes, and the evaluation of the therapeutic potential of DCPIB in various disease models. Additionally, the development of novel drug delivery systems may improve the pharmacokinetic properties of DCPIB and enhance its potential as a therapeutic agent.
Synthesis Methods
DCPIB can be synthesized using a variety of methods, including the reaction of 2,4-dichloro-3-formylchromone with 3-aminobenzoic acid to form the intermediate 2-(3-carboxyphenyl)imino-6,8-dichlorochromene-3-carboxylic acid, which is then converted to DCPIB by coupling with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Scientific Research Applications
DCPIB has been extensively studied for its potential applications in various fields of research, including neuroscience, cancer research, and cardiovascular research. In neuroscience, DCPIB has been shown to inhibit the swelling-activated chloride current in astrocytes, which may have implications for the treatment of brain edema and traumatic brain injury. In cancer research, DCPIB has been shown to inhibit the proliferation of cancer cells and induce apoptosis, suggesting that it may have potential as a cancer therapeutic. In cardiovascular research, DCPIB has been shown to inhibit the volume-regulated anion current in cardiac myocytes, which may have implications for the treatment of cardiac arrhythmias.
properties
IUPAC Name |
2-(3-carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O3/c18-10-4-9-6-12(16(21)24)17(25-14(9)13(19)7-10)22-11-3-1-2-8(5-11)15(20)23/h1-7H,(H2,20,23)(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGPGWLHFHEEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2450067.png)

![N-(4-fluorophenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450070.png)





![2-(4-chlorophenyl)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide](/img/structure/B2450083.png)



![3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2450089.png)
![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2450090.png)